Lipophilicity (XLogP3) Comparison: N,5-Dimethyl vs. Unsubstituted and Mono-Methylated 1-Aminoindanes
The computed XLogP3 of N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is 2.1 [1]. The unsubstituted 1-aminoindane has a computed XLogP3 of 1.5, while 5-methyl-2,3-dihydro-1H-inden-1-amine has an XLogP3 of 1.8 [2]. The addition of the N-methyl group increases lipophilicity by approximately 0.3–0.6 log units relative to the primary amine analogs. In CNS drug design, an optimal logP range of 2–3.5 is associated with favorable blood-brain barrier penetration; the N,5-dimethyl substitution brings the logP into this desirable window whereas the unsubstituted analog falls below it.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Aminoindane: XLogP3 = 1.5; 5-Methyl-2,3-dihydro-1H-inden-1-amine: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 1-aminoindane; +0.3 vs. 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the CNS-optimal range enhances the probability of sufficient brain exposure for neuropharmacology studies, making N,5-dimethyl-2,3-dihydro-1H-inden-1-amine a more suitable candidate for CNS target screening than its less lipophilic analogs.
- [1] PubChem Compound Summary. N,5-dimethyl-2,3-dihydro-1H-inden-1-amine, CID 55264705. https://pubchem.ncbi.nlm.nih.gov/compound/55264705 View Source
- [2] PubChem Compound Summary. 1-Aminoindane, CID 75918; 5-Methyl-2,3-dihydro-1H-inden-1-amine, CID 22693904. https://pubchem.ncbi.nlm.nih.gov/ View Source
